molecular formula C11H17BClNO3 B1434343 (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid CAS No. 1704080-14-7

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid

Cat. No.: B1434343
CAS No.: 1704080-14-7
M. Wt: 257.52 g/mol
InChI Key: IPYZSSZIZVPAPH-UHFFFAOYSA-N
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Description

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro group and a dimethylamino propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a chloro group and a dimethylamino propoxy group.

    Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Research: Studied for its interactions with biological molecules and potential use in bioanalytical applications.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers the organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chloro and dimethylamino propoxy substituents.

    (4-(Dimethylamino)phenyl)boronic Acid: Lacks the chloro and propoxy substituents.

    (3-Chlorophenyl)boronic Acid: Lacks the dimethylamino propoxy substituent.

Uniqueness: (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid is unique due to the presence of both the chloro and dimethylamino propoxy groups, which can influence its reactivity and interactions in chemical reactions, making it a versatile reagent in organic synthesis.

Biological Activity

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties, making it a valuable candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BClN₂O₂. Its structure includes a chlorophenyl group, a dimethylamino propoxy side chain, and a boronic acid functional group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

  • Antibacterial Activity :
    Studies indicate that boronic acids can exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli .
  • Anticancer Activity :
    The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies have reported an IC₅₀ value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .
  • Enzyme Inhibition :
    The compound exhibits moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, suggesting potential applications in neurodegenerative disease treatment . Its enzyme inhibition profile includes:
    • Acetylcholinesterase: IC₅₀ = 115.63 µg/mL
    • Butyrylcholinesterase: IC₅₀ = 3.12 µg/mL
    • Antiurease: IC₅₀ = 1.10 µg/mL
    • Antithyrosinase: IC₅₀ = 11.52 µg/mL

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biomolecules through the boron atom's Lewis acidity. This interaction can facilitate the formation of covalent bonds with target proteins or enzymes, potentially leading to their inhibition or modification.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acidC₁₄H₁₈BClN₂O₂Contains morpholine; more polarDifferent functional group alters reactivity
4-(3-Dimethylaminopropoxy)phenylboronic acidC₁₄H₁₈BNO₂Lacks chlorine; similar side chainAbsence of halogen may affect biological activity
4-BoronoanilineC₇H₈BNO₂Simpler structure; no chloro or propoxy groupsBasic structure limits applications compared to more complex derivatives

Case Studies and Research Findings

Recent studies have highlighted the versatility of boronic acids in drug development. For example, a study documented the synthesis of a novel boronic ester compound derived from phenyl boronic acid that exhibited significant antioxidant and antibacterial activities . This underscores the potential for this compound to be utilized in similar formulations.

Properties

IUPAC Name

[3-chloro-4-[3-(dimethylamino)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZSSZIZVPAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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